2-Iodo-4-nitro-1-(trifluoromethyl)benzene
Description
Contextual Significance of Aromatic Trifluoromethylation in Modern Organic Synthesis
The introduction of a trifluoromethyl (-CF₃) group into an aromatic ring is a key strategy in modern drug design and materials science. nih.govhovione.com The -CF₃ group is highly electronegative and lipophilic, and its incorporation can profoundly modulate a molecule's physicochemical and biological properties. mdpi.comwechemglobal.comfiveable.me The strong carbon-fluorine bonds within the -CF₃ group enhance metabolic stability by blocking sites susceptible to oxidative degradation by enzymes like cytochrome P450. mdpi.comfiveable.me This increased stability can lead to a longer biological half-life for pharmaceutical compounds.
Furthermore, the trifluoromethyl group can improve a molecule's binding affinity to biological targets through favorable electrostatic and hydrophobic interactions. mdpi.com Its steric bulk, which is larger than a methyl group, and its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, influencing the acidity or basicity of nearby functional groups. mdpi.comwikipedia.org These combined effects make aromatic trifluoromethylation a critical tool for optimizing the efficacy and pharmacokinetic profiles of bioactive molecules. mdpi.combeilstein-journals.orgnih.gov
Table 1: Comparison of Physicochemical Properties: Methyl vs. Trifluoromethyl Group
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Reference |
|---|---|---|---|
| Electronic Effect | Electron-donating (weak) | Electron-withdrawing (strong) | mdpi.com |
| Lipophilicity (Hansch π value) | +0.56 | +0.88 | mdpi.com |
| Van der Waals Radius | Smaller | Larger | mdpi.com |
| Metabolic Stability | Susceptible to oxidation | Resistant to oxidation due to strong C-F bonds | mdpi.comfiveable.me |
Strategic Importance of Halogenated Nitroarenes in Advanced Chemical Transformations
Halogenated nitroarenes are fundamental precursors in the chemical industry and serve as versatile intermediates for synthesizing a wide array of functionalized aromatic compounds. researchgate.netresearchgate.netnih.gov The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group like a halogen. rsc.orglibretexts.org
The halogen atom, particularly iodine, provides a reactive site for transition-metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The presence of both a nitro group and a halogen on the same aromatic ring creates a bifunctional scaffold. This allows for sequential, site-selective functionalization, where one group can be transformed while the other remains intact for a subsequent reaction. For instance, the carbon-halogen bond can participate in a cross-coupling reaction, followed by the reduction of the nitro group to an amine, which can then be further modified. nih.govresearchgate.net Recent advancements have also demonstrated that the nitro group itself can act as a leaving group in certain cross-coupling reactions, further expanding the synthetic utility of these compounds. nih.govacs.orgthieme.de
Overview of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene within Aryl Halide Chemistry
This compound is a specialized aryl halide that embodies the synthetic potential discussed in the preceding sections. It incorporates three key functional groups onto a benzene (B151609) ring: an iodine atom, a nitro group, and a trifluoromethyl group. The specific arrangement of these substituents—with the iodo and nitro groups positioned ortho and para, respectively, to the potent electron-withdrawing trifluoromethyl group—creates a highly electron-deficient aromatic system.
This electronic configuration makes the compound an excellent substrate for various chemical transformations. The carbon-iodine bond is highly activated for oxidative addition to transition metal catalysts, facilitating a range of cross-coupling reactions. acs.org Simultaneously, the strong electron-withdrawing effects of the -NO₂ and -CF₃ groups render the aromatic ring susceptible to nucleophilic aromatic substitution. libretexts.org This dual reactivity allows this compound to serve as a versatile building block for constructing complex molecular architectures containing the valuable trifluoromethylphenyl moiety.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 400-75-9 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₇H₃F₃INO₂ | chemicalbook.com |
| Molecular Weight | 317.01 g/mol | chemicalbook.com |
| Melting Point | 82 °C | chemicalbook.com |
| Boiling Point (Predicted) | 273.9 ± 40.0 °C | chemicalbook.com |
| Density (Predicted) | 2.020 ± 0.06 g/cm³ | chemicalbook.com |
| Appearance | Solid (Predicted) | fluorobenzene.ltd |
The strategic placement of the functional groups in this compound dictates its reactivity. It is a key intermediate for introducing the 4-nitro-2-(trifluoromethyl)phenyl fragment into larger molecules, which is a motif of interest in the development of new functional materials and biologically active compounds.
Table 3: Reactivity Profile of Functional Groups in this compound
| Functional Group | Position | Primary Reactivity | Common Transformations |
|---|---|---|---|
| Iodo (-I) | 2 | Leaving group in cross-coupling | Suzuki, Sonogashira, Buchwald-Hartwig, Heck reactions |
| Nitro (-NO₂) | 4 | Activating group; reducible | Nucleophilic Aromatic Substitution (SNAr), Reduction to amine |
| Trifluoromethyl (-CF₃) | 1 | Strong electron-withdrawing; stabilizing | Generally stable, modifies ring electronics and lipophilicity |
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQIWTSUPAYASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes to 2 Iodo 4 Nitro 1 Trifluoromethyl Benzene
Direct Functionalization Approaches on Trifluoromethylated Benzenes
Direct functionalization involves the sequential introduction of the iodo and nitro groups onto a benzene (B151609) ring already bearing a trifluoromethyl group. The success of these methods hinges on controlling the regioselectivity of the electrophilic substitution reactions, which is dictated by the directing effects of the substituents present on the aromatic ring.
The direct iodination of a trifluoromethylated benzene ring that also contains a nitro group is a challenging but feasible approach. This pathway typically starts with 3-nitro-1-(trifluoromethyl)benzene. In this molecule, both the trifluoromethyl group and the nitro group are deactivating and meta-directing. The iodination of such a strongly deactivated aromatic ring requires potent electrophilic iodinating agents to proceed effectively.
Commonly employed reagents for such transformations include N-iodosuccinimide (NIS) activated by a strong Lewis acid or harsher systems like iodine dissolved in oleum (fuming sulfuric acid). organic-chemistry.orgrsc.org The regiochemical outcome is controlled by the existing substituents; the position ortho to the trifluoromethyl group and meta to the nitro group (the 2-position) is the target for iodination. Although electronically disfavored, this position can be accessed under the right conditions.
Table 1: Selected Reagents for Electrophilic Iodination of Deactivated Arenes
| Reagent System | Description | Typical Conditions |
|---|---|---|
| I₂ / Oleum | A powerful electrophilic system where iodine is activated by sulfur trioxide. rsc.org | Reaction in 20% oleum at elevated temperatures. |
| N-Iodosuccinimide (NIS) / Lewis Acid | NIS serves as an iodine source, activated by a strong Lewis acid like Fe(OTf)₃. organic-chemistry.org | Aprotic solvent, often at room temperature. |
An alternative direct functionalization strategy involves the nitration of a pre-existing iodo-trifluoromethyl-benzene derivative. The most logical precursor for this route is 2-iodo-1-(trifluoromethyl)benzene. In this substrate, the trifluoromethyl group is a meta-director, while the iodine atom is an ortho-, para-director.
The nitration of 2-iodo-1-(trifluoromethyl)benzene would be directed to the positions activated by the iodine and not strongly deactivated by the trifluoromethyl group. The desired 4-position is para to the iodine atom, making it a favored site for electrophilic attack. Standard nitration conditions, typically a mixture of concentrated nitric acid and sulfuric acid, are used to generate the nitronium ion (NO₂⁺) as the active electrophile. nih.gov While the desired 4-nitro isomer is a likely product, the formation of other isomers, such as the 6-nitro product (ortho to iodine), is possible, potentially requiring purification to isolate the target compound.
Multi-Step Synthetic Pathways from Readily Available Precursors
Multi-step syntheses offer greater control over regiochemistry by building the molecule from precursors where the key functional groups are already in place or are introduced via reliable, high-yielding reactions.
One of the most robust and widely used methods for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction. This pathway begins with a substituted aniline, specifically 4-nitro-3-(trifluoromethyl)aniline (also known as 5-amino-2-nitrobenzotrifluoride). nist.govchemeo.com
The synthesis involves two primary steps:
Diazotization: The primary aromatic amine is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., H₂SO₄, HBr) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺).
Iodide Displacement: The resulting diazonium salt is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (it departs as N₂ gas), allowing the iodide ion to substitute it on the aromatic ring, yielding 2-iodo-4-nitro-1-(trifluoromethyl)benzene.
This method is highly effective for producing specifically substituted haloaromatics and avoids the regioselectivity issues that can arise with direct electrophilic halogenation. An analogous reaction using copper(I) bromide (CuBr) and HBr is used to synthesize the corresponding bromo-derivative, highlighting the versatility of the Sandmeyer approach. google.com
Table 2: Key Steps of the Sandmeyer Reaction for this compound
| Step | Reactants | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Diazotization | 4-nitro-3-(trifluoromethyl)aniline, NaNO₂, strong acid (e.g., H₂SO₄) | 4-nitro-1-(trifluoromethyl)benzene-2-diazonium salt | Formation of the diazonium salt intermediate. |
Halogen exchange reactions, particularly the aromatic variant of the Finkelstein reaction, provide another pathway to introduce iodine. This method starts with a trifluoromethylated nitrobenzene that already has a different halogen, such as chlorine or bromine, at the 2-position (e.g., 2-chloro-4-nitro-1-(trifluoromethyl)benzene). matrix-fine-chemicals.com
This transformation is a nucleophilic aromatic substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, positioned ortho and para to the halogen, activates the aromatic ring toward nucleophilic attack. An iodide salt, such as sodium iodide (NaI) or potassium iodide, serves as the nucleophile, displacing the chloride or bromide. To facilitate the reaction on these typically unreactive aryl halides, a catalyst is often required. Copper(I) iodide (CuI), sometimes in combination with a diamine ligand, is an effective catalyst for this "aromatic Finkelstein reaction." wikipedia.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. wikipedia.orgiitk.ac.in
Green Chemistry and Sustainable Synthetic Route Development for Halogenated Aromatics
The synthesis of halogenated nitroaromatics is an area where principles of green chemistry are being increasingly applied to mitigate environmental impact and improve safety. Traditional methods often involve stoichiometric quantities of hazardous reagents and generate significant waste streams.
Modern approaches focus on several key areas:
Catalysis: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. This is seen in the development of catalytic systems for both halogenation and nitration, which can reduce waste and allow for milder reaction conditions. organic-chemistry.orgorganic-chemistry.org
Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems offers numerous advantages. Flow chemistry can provide better control over reaction parameters (temperature, pressure, mixing), leading to higher yields and selectivities. acs.org It also enhances safety, particularly when dealing with energetic intermediates like diazonium salts or when performing nitrations. researchgate.netbeilstein-journals.org
Solvent Selection: Efforts are made to replace hazardous solvents with more environmentally benign alternatives. Solvent selection guides help chemists choose options that are less toxic and have a smaller environmental footprint. acs.org
By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, safer, and more sustainable.
Reactivity Profiles and Mechanistic Investigations of 2 Iodo 4 Nitro 1 Trifluoromethyl Benzene
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the presence of strongly deactivating groups on the aromatic ring, as seen in 2-iodo-4-nitro-1-(trifluoromethyl)benzene, renders the system significantly less reactive towards electrophiles compared to benzene. youtube.com The reaction proceeds only under harsh conditions, as the electron-withdrawing substituents reduce the nucleophilicity of the aromatic π-system. vanderbilt.edu
Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful deactivating substituents that direct incoming electrophiles to the meta position. quiz-maker.com Their strong electron-withdrawing character, operating through both inductive and resonance effects for the nitro group and a powerful inductive effect for the trifluoromethyl group, decreases the electron density across the entire aromatic ring. youtube.comlibretexts.org
This deactivation is particularly pronounced at the ortho and para positions relative to these substituents. Resonance structures for nitrobenzene, for example, show the development of a partial positive charge at the ortho and para carbons. youtube.com An incoming electrophile, being electron-deficient itself, will therefore preferentially attack the meta position, which is the least deactivated site. quiz-maker.com In this compound, the -CF₃ group is at C1 and the -NO₂ group is at C4. Their directing effects are therefore antagonistic, but both strongly favor substitution at positions meta to themselves (C3, C5 for -CF₃; C2, C6 for -NO₂).
In this compound, the aromatic ring is severely deactivated by the cumulative electron-withdrawing effects of all three substituents. The reaction rate for any EAS process is expected to be extremely slow. The directing effects of the substituents are in conflict: the iodo group directs ortho and para, while the nitro and trifluoromethyl groups direct meta.
The regiochemical outcome of an electrophilic attack is determined by the stability of the intermediate carbocation. The powerful meta-directing influence of the -NO₂ and -CF₃ groups typically overrides the weaker ortho-, para-directing effect of the iodine atom. The positions C3 and C5 are meta to the -CF₃ group, while position C6 is meta to the -NO₂ group and ortho to the -I group. Given the potent deactivating nature of the -NO₂ and -CF₃ groups, electrophilic attack is highly disfavored at all positions, but if forced, it would most likely occur at a position that is meta to the strongest deactivating groups.
| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -CF₃ | C1 | Strongly Deactivating | Meta (to C3, C5) |
| -I | C2 | Weakly Deactivating | Ortho, Para (to C3, C6) |
| -NO₂ | C4 | Strongly Deactivating | Meta (to C2, C6) |
This table summarizes the individual electronic effects of the substituents on the aromatic ring in this compound.
The mechanism of EAS involves a two-step process. libretexts.org First, the aromatic ring attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. libretexts.org In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
For a heavily deactivated system like this compound, the initial step—the attack on the electrophile—is the rate-determining step and has a very high activation energy. The electron-withdrawing substituents destabilize the positively charged sigma complex, making its formation energetically unfavorable. vanderbilt.edu Consequently, forcing an EAS reaction, such as nitration or halogenation, would require exceptionally harsh conditions (e.g., strong acids, high temperatures), and yields are expected to be low. libretexts.orgwikipedia.org
Nucleophilic Aromatic Substitution (NAS) Reactivity
While strongly deactivated towards electrophilic attack, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic aromatic substitution (NAS). libretexts.org This reactivity is the inverse of that observed in EAS; the same electron-withdrawing groups that hinder EAS reactions activate the ring for NAS. youtube.com
Nucleophilic aromatic substitution, particularly via the SNAr (addition-elimination) mechanism, is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group. libretexts.orgyoutube.com These groups are essential for stabilizing the negatively charged intermediate that forms upon nucleophilic attack.
In this compound, the trifluoromethyl group is ortho to the iodine atom (a potential leaving group), and the nitro group is para to the trifluoromethyl group and meta to the iodine. The powerful electron-withdrawing capabilities of the -CF₃ and -NO₂ groups make the carbon atoms attached to the potential leaving groups (iodine at C2 and the nitro group at C4) highly electrophilic and thus prime targets for nucleophilic attack.
The SNAr mechanism involves two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org
The stability of the Meisenheimer complex is the key to the facility of the SNAr reaction. In this compound, if a nucleophile attacks at C2, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the para-nitro group and is also stabilized inductively by the ortho-trifluoromethyl group. This stabilization significantly lowers the activation energy for the reaction. Therefore, the iodide at the C2 position is expected to be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols). youtube.comyoutube.com
While halogens are common leaving groups, the nitro group can also be displaced in SNAr reactions, especially when the ring is highly activated by other electron-withdrawing substituents. lookchem.comacs.org In this molecule, the nitro group at C4 is activated by the para-trifluoromethyl group. A strong nucleophile could potentially attack the C4 position, leading to the displacement of the nitro group. The relative likelihood of displacing the iodo versus the nitro group would depend on the specific nucleophile and reaction conditions. Generally, iodide is a better leaving group than the nitro group in many contexts.
| Position of Attack | Leaving Group | Activating Groups (Ortho/Para) | Potential Nucleophile (Nu⁻) | Expected Product |
|---|---|---|---|---|
| C2 | Iodide (I⁻) | -CF₃ (ortho), -NO₂ (meta) | RO⁻, RNH₂, RS⁻ | 2-Nu-4-nitro-1-(trifluoromethyl)benzene |
| C4 | Nitro (NO₂⁻) | -CF₃ (para) | RO⁻, RNH₂, RS⁻ | 4-Nu-2-iodo-1-(trifluoromethyl)benzene |
This table illustrates potential nucleophilic aromatic substitution (SNAr) pathways for this compound, highlighting the displacement of either the iodide or the nitro group.
Meisenheimer Complex Formation and Stabilization
The pronounced electron-deficient nature of the benzene ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr). A key step in this mechanism is the formation of a stabilized anionic intermediate known as a Meisenheimer complex. beilstein-journals.orgcymitquimica.com This complex results from the attack of a nucleophile on the aromatic ring, leading to a temporary loss of aromaticity and the formation of a resonance-stabilized cyclohexadienyl anion.
The role of the iodine atom at the C2 position is twofold. While halogens are typically deactivating in electrophilic substitutions, in nucleophilic aromatic substitution, their reactivity is a balance of inductive effects and their ability to act as a leaving group. Although fluorine is the most activating substituent for SₙAr reactions due to its strong inductive withdrawal, the large size of the iodine atom can introduce steric strain in the starting material. This strain may be partially relieved upon the formation of the tetrahedral carbon center in the Meisenheimer complex, which can help to lower the relative activation energy for its formation. masterorganicchemistry.com
Table 1: Factors Influencing Meisenheimer Complex Stability
| Feature of this compound | Contribution to Complex Stability |
|---|---|
| Nitro Group (NO₂) at C4 | Strong resonance and inductive electron withdrawal; delocalizes negative charge. |
| Trifluoromethyl Group (CF₃) at C1 | Strong inductive electron withdrawal; delocalizes negative charge. cymitquimica.com |
| Iodine Atom (I) at C2 | Acts as the leaving group; its large size may create steric strain in the planar reactant, which is relieved in the non-planar intermediate. masterorganicchemistry.com |
Metal-Free Organic Transformations
The inherent reactivity of this compound makes it a valuable substrate in a variety of metal-free organic transformations. The development of such reactions is a cornerstone of green chemistry, aiming to avoid the cost, toxicity, and environmental impact associated with many transition-metal catalysts.
The most prominent metal-free transformations involving this compound are nucleophilic aromatic substitutions. Reactions with a wide range of nucleophiles—such as alkoxides, amines, and thiolates—can proceed efficiently without any metal catalyst, driven by the strong electronic activation of the aromatic ring toward the addition-elimination (SₙAr) mechanism.
Furthermore, the radical and SET pathways discussed previously are inherently metal-free processes. For instance, reactions initiated by organic bases or light fall under this category. The ability of the C-I bond to participate in radical reactions also opens avenues for metal-free coupling and functionalization reactions. For example, some radical decarboxylative iodination processes proceed under metal- and base-free conditions, highlighting the utility of iodoarenes in such transformations. These transformations leverage the intrinsic properties of the molecule to achieve chemical change, aligning with modern synthetic strategies that prioritize efficiency and sustainability.
Advanced Catalytic Transformations and Cross Coupling Chemistry Utilizing 2 Iodo 4 Nitro 1 Trifluoromethyl Benzene
Palladium-Catalyzed Cross-Coupling Reactionsbeilstein-journals.orgbeilstein-journals.orgnih.govsctunisie.orgnih.govmdpi.comresearchgate.netmdpi.commdpi.commdpi.comnih.govnih.govresearchgate.netbiolmolchem.comscielo.org.mx
Palladium catalysis stands as a cornerstone of contemporary organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The reactivity of 2-iodo-4-nitro-1-(trifluoromethyl)benzene in this context is significantly enhanced by its electronic makeup, which promotes the initial oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a powerful method for forging carbon-carbon bonds, has been successfully applied to substrates structurally similar to this compound. For instance, the coupling of various arylboronic acids with dihalogenated trifluoromethyl-substituted benzene (B151609) derivatives has been shown to proceed with excellent site-selectivity. The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl moieties, is known to facilitate the oxidative addition of the aryl halide to the palladium(0) catalyst, which is a key step in the catalytic cycle. While specific studies on this compound are not extensively documented in readily available literature, the successful Suzuki-Miyaura coupling of 1,4-dibromo-2-fluorobenzene (B72686) with arylboronic acids to yield fluorinated terphenyls underscores the feasibility of such transformations. In these reactions, the choice of palladium catalyst and base is crucial for achieving high yields and selectivity.
Table 1: Illustrative Suzuki-Miyaura Reaction Parameters for Related Substrates
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd-G-COOH-10 | K2CO3 | H2O/EtOH | 110 | >95 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | Pd-G-COOH-10 | K2CO3 | H2O/EtOH | 110 | ~80 |
This table is illustrative and based on reactions of structurally similar compounds to demonstrate the general conditions for Suzuki-Miyaura cross-coupling of fluorinated and halogenated aromatics.
Heck Coupling Reactionsbeilstein-journals.orgnih.govsctunisie.orgnih.govresearchgate.netmdpi.comnih.govresearchgate.netbiolmolchem.com
The Heck reaction, which forms a substituted alkene through the coupling of an unsaturated halide with an alkene, is another cornerstone of palladium-catalyzed C-C bond formation. The reactivity of the aryl iodide in this compound makes it an excellent candidate for this transformation. Research on similar substrates, such as the coupling of iodoarenes with 1-iodo-3,3,3-trifluoropropane, has demonstrated a domino approach to synthesize β-trifluoromethylstyrene derivatives in moderate to good yields. This method notably avoids the use of gaseous reagents and phosphine (B1218219) additives. Given the electronic properties of this compound, it is expected to undergo Heck coupling with various alkenes, such as styrenes and acrylates, under standard palladium catalysis conditions, typically employing a palladium(II) acetate (B1210297) or palladium(0) source and a suitable base.
Sonogashira Coupling Reactionsijnc.irnih.govresearchgate.netnih.govresearchgate.net
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is pivotal for the synthesis of conjugated enynes and aryl alkynes. The high reactivity of the C-I bond in this compound makes it a prime substrate for this transformation. Studies on o-iodoanilines have shown that coupling with terminal alkynes, including those with trifluoromethyl substituents, can proceed in excellent yields. A common catalytic system for this reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. However, copper-free conditions have also been developed to circumvent the issue of alkyne homocoupling.
Table 2: Representative Sonogashira Coupling Reaction of a Related Iodoaniline
| Aryl Iodide | Alkyne | Catalyst | Base | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| o-Iodoaniline | Phenylacetylene (B144264) | (PPh3)2CuBH4 (5 mol%) | DBU (2 equiv.) | 120 | 24 | >99 |
This table is based on the Sonogashira coupling of o-iodoanilines to illustrate the reaction's applicability to substrates with electron-withdrawing groups.
Carbonylative Reactions and Annulationsmdpi.com
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, providing access to a wide array of valuable compounds such as aldehydes, ketones, esters, and amides. While specific examples of carbonylative reactions involving this compound are not prominently featured in the surveyed literature, the general principles of palladium-catalyzed carbonylation are well-established for aryl iodides. These reactions typically proceed under a carbon monoxide atmosphere and can be directed towards different products by the choice of nucleophile. For instance, in the presence of an alcohol, an ester can be formed, while an amine would lead to an amide. Given the reactivity of the C-I bond in the target molecule, it is a plausible substrate for such transformations.
Copper-Catalyzed Transformationsresearchgate.netnih.govorganic-chemistry.orgsnnu.edu.cnnih.govresearchgate.nettezu.ernet.inrsc.orgrsc.orgnih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.net
Copper catalysis offers a complementary and often more economical alternative to palladium for various cross-coupling reactions. The versatility of copper catalysts is evident in their ability to mediate a range of transformations, including C-N, C-O, and C-C bond formation.
A significant application of copper catalysis in the context of fluorinated compounds is trifluoromethylation. researchgate.netnih.govresearchgate.netnih.gov Copper-mediated protocols have been developed for the trifluoromethylation of aromatic compounds, which are of considerable interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the trifluoromethyl group. researchgate.netnih.gov
The Ullmann reaction, a classic copper-catalyzed method for forming C-O and C-N bonds, is particularly relevant. organic-chemistry.orgnih.govmdpi.comnih.govresearchgate.net This reaction typically involves the coupling of an aryl halide with an alcohol, phenol, or amine at elevated temperatures. Modern advancements have introduced milder reaction conditions through the use of various ligands. Given the activated nature of the aryl iodide in this compound, it is an anticipated substrate for Ullmann-type couplings.
Furthermore, copper-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles. nih.govtezu.ernet.inrsc.orgresearchgate.net This transformation is valuable as the nitrile group can be readily converted into other functional groups. The reactivity of this compound would likely make it a suitable substrate for such copper-mediated cyanation reactions.
Table 3: Common Compound Names
| Compound Name |
|---|
| This compound |
| 1,4-Dibromo-2-fluorobenzene |
| Phenylboronic acid |
| 4-Fluorophenylboronic acid |
| 1-Bromo-4-fluorobenzene |
| 1-Bromo-2-fluorobenzene |
| Styrene |
| 1-Iodo-3,3,3-trifluoropropane |
| o-Iodoaniline |
| Phenylacetylene |
| 1-Iodo-4-nitrobenzene (B147127) |
| Diaryl ether |
Trifluoromethylation Reactions (as a substrate or in its synthesis)
The introduction of a trifluoromethyl (CF₃) group is a critical transformation in medicinal and materials chemistry. beilstein-journals.org this compound can be involved in trifluoromethylation reactions both as a product of synthesis and as a reactive substrate.
In the context of its synthesis, related structures are produced through the nitration of iodinated precursors. For example, the synthesis of precursors for hypervalent iodine-based electrophilic trifluoromethylating reagents involves the nitration of compounds like 2-iodobenzoic acid in a mixture of nitric and sulfuric acid. nih.gov This highlights a standard synthetic route to introduce a nitro group onto an iodo-containing aromatic ring, a key step in arriving at the title compound's substitution pattern.
More commonly, iodoarenes serve as substrates for trifluoromethylation. In copper-catalyzed trifluoromethylation reactions, aryl iodides are coupled with a CF₃ source. nih.gov The reaction mechanism is believed to proceed through a Cu(I)-CF₃ species, which undergoes oxidative addition with the aryl iodide to form a Cu(III) complex. nih.gov Subsequent reductive elimination yields the trifluoromethylated arene and regenerates the Cu(I) catalyst. nih.gov
Aryl iodides bearing electron-withdrawing groups, such as the nitro group present in this compound, are particularly effective substrates for these reactions. The electron-deficient nature of the aromatic ring facilitates the crucial oxidative addition step, which is often the rate-determining step of the catalytic cycle. nih.gov For instance, the trifluoromethylation of p-iodonitrobenzene using a 2-trifluoromethylbenzimidazoline reagent and a catalytic amount of a copper(I) salt in the presence of a bipyridyl ligand proceeds efficiently. beilstein-journals.org This serves as a direct model for the reactivity expected from this compound, where the C-I bond is activated for coupling with a "Cu-CF₃" species.
Table 1: Key Features of Copper-Catalyzed Trifluoromethylation of Iodoarenes
| Feature | Description |
|---|---|
| Catalyst | Typically a Copper(I) salt, such as CuI. beilstein-journals.org |
| Ligand | Bipyridyl-type ligands are often employed to stabilize the copper catalyst. beilstein-journals.org |
| CF₃ Source | Various reagents can generate the active Cu-CF₃ species, including R₃SiCF₃ and 2-trifluoromethylbenzimidazoline. beilstein-journals.orgnih.gov |
| Mechanism | Involves oxidative addition of the aryl iodide to a Cu(I)-CF₃ intermediate, followed by reductive elimination. nih.gov |
| Substrate Scope | Electron-deficient aryl iodides are highly reactive due to facilitated oxidative addition. nih.gov |
Ullmann-Type Coupling Reactions
The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has evolved significantly to include a wide range of "Ullmann-type" cross-coupling reactions. mappingignorance.orgorganic-chemistry.org These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound is an ideal substrate for these transformations due to its electron-deficient character, which enhances the reactivity of the aryl iodide. wikipedia.org
The classic Ullmann biaryl synthesis involves the reaction of an aryl halide with a stoichiometric amount of copper powder at high temperatures. wikipedia.org Modern variations often use catalytic amounts of copper salts with ligands, allowing for milder reaction conditions. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl iodide to a Cu(I) species. organic-chemistry.org Given the electronic activation provided by the nitro and trifluoromethyl groups, this compound would be expected to readily undergo homocoupling to form the corresponding symmetric biphenyl (B1667301) derivative.
Beyond C-C bond formation, Ullmann-type reactions are extensively used for C-N and C-S bond formation. researchgate.net Copper-catalyzed N-arylation allows for the coupling of aryl halides with various nitrogen-based nucleophiles, including amines, amides, and nitrogen heterocycles like imidazoles and indoles. mdpi.com Similarly, C-S coupling reactions enable the synthesis of aryl sulfides by reacting aryl iodides with thiols or other sulfur nucleophiles. researchgate.net Inexpensive copper(I) iodide is an effective catalyst for these transformations, making them synthetically valuable. nih.gov The robust nature of the C-I bond in this compound makes it a prime candidate for coupling with a diverse range of nucleophiles under Ullmann conditions.
Table 2: Examples of Ullmann-Type Reactions Applicable to this compound
| Reaction Type | Nucleophile | Potential Product |
|---|---|---|
| Biaryl Coupling | Another molecule of the substrate | 2,2'-Dinitro-4,4'-bis(trifluoromethyl)biphenyl |
| N-Arylation | Aniline | N-(2-Nitro-4-(trifluoromethyl)phenyl)aniline |
| N-Arylation | Imidazole | 1-(2-Nitro-4-(trifluoromethyl)phenyl)imidazole |
| O-Arylation | Phenol | 2-Nitro-1-phenoxy-4-(trifluoromethyl)benzene |
| S-Arylation | Thiophenol | 2-Nitro-1-(phenylthio)-4-(trifluoromethyl)benzene |
Other Transition Metal-Catalyzed Processes (e.g., Ni, Fe)
While copper is central to Ullmann chemistry, other transition metals like nickel and iron have emerged as powerful catalysts for cross-coupling reactions involving aryl iodides. These metals offer alternative reactivity and are often used in reductive coupling schemes.
Nickel-Catalyzed Reactions: Nickel catalysis is highly effective for the cross-coupling of aryl halides with a variety of partners. beilstein-journals.org Nickel-catalyzed reductive cross-coupling reactions, for instance, can unite two different electrophiles, such as an aryl iodide and an alkyl halide. rsc.org A notable application is the reductive coupling of aryl iodides with trifluoromethyl oxirane, which provides an efficient route to 1-trifluoromethyl-2-phenylethanol derivatives. nih.gov Such a reaction with this compound would yield a complex alcohol structure. The catalytic cycle often involves the oxidative addition of the aryl iodide to a low-valent nickel complex, typically Ni(0). nih.gov
Iron-Catalyzed Reactions: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity, positioning it as a sustainable alternative to precious metals. nih.gov The field of iron-catalyzed cross-coupling and trifluoromethylation reactions has seen significant growth. rsc.org Iron catalysts can promote various transformations, including C-H activation and the synthesis of complex heterocyclic structures. nih.gov For example, iron(III) chloride can catalyze C-H/C-H cross-coupling reactions between arenes and alkenes. researchgate.net While specific applications using this compound are less documented than for palladium or nickel, the general reactivity of aryl iodides in iron-catalyzed systems suggests its potential as a substrate in this burgeoning area.
Table 3: Overview of Ni- and Fe-Catalyzed Processes
| Metal | Reaction Type | Key Features |
|---|---|---|
| Nickel | Reductive Cross-Coupling | Couples two different electrophiles (e.g., aryl iodide and alkyl halide) using a reductant. rsc.org |
| Nickel | Defluorinative Coupling | Can activate C-F bonds, but more readily activates C-I bonds for coupling with partners like arylboronic acids. beilstein-journals.org |
| Iron | Cross-Coupling | Emerging as a sustainable catalyst for C-C and C-heteroatom bond formation. nih.gov |
| Iron | Trifluoromethylation | Can catalyze the introduction of CF₃ groups from various sources. rsc.orgresearchgate.net |
Regio- and Chemoselective Control in Catalytic Reactions
The concept of selective control is paramount in the synthesis of complex molecules. This compound possesses multiple functional groups, but its reactivity in transition metal-catalyzed cross-coupling is overwhelmingly dominated by the carbon-iodine bond. This provides a high degree of innate chemoselectivity.
The C-I bond is the most labile site for oxidative addition to low-valent transition metals like palladium, copper, and nickel. Its bond dissociation energy is significantly lower than that of C-H bonds on the aromatic ring or the C-F bonds within the trifluoromethyl group. Consequently, catalytic cross-coupling reactions—including Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and the Ullmann-type reactions discussed above—will occur selectively at the iodine-bearing carbon.
This inherent selectivity allows for the targeted functionalization of the 2-position of the benzene ring while preserving the nitro and trifluoromethyl groups. These groups can then be retained in the final product to modulate its electronic or biological properties, or they can be used as synthetic handles for subsequent transformations. For example, the nitro group can be reduced to an amine, which can then undergo a host of further reactions (e.g., diazotization, acylation). This principle of using the most reactive site for an initial coupling, followed by modification of other functional groups, is a cornerstone of modern synthetic strategy. The predictable and high reactivity of the C-I bond in this compound makes it an excellent building block for the regioselective and chemoselective synthesis of complex aromatic compounds.
Derivatization and Functionalization Strategies for 2 Iodo 4 Nitro 1 Trifluoromethyl Benzene
Modification of the Nitro Group (e.g., Reduction to Amine, Denitration)
The nitro group in 2-iodo-4-nitro-1-(trifluoromethyl)benzene is a key site for functionalization, with its reduction to an amino group being a particularly common and useful transformation. This conversion dramatically alters the electronic properties of the aromatic ring, turning the strongly electron-withdrawing nitro group into an electron-donating amino group, which in turn modifies the reactivity of the entire molecule.
The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation and the use of metals in acidic media.
For the reduction of nitroarenes, several catalytic systems are highly effective. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a widely used method. These reactions are typically carried out under a hydrogen atmosphere and offer the advantage of clean conversions and simple product isolation.
Alternatively, the reduction can be achieved using metals in the presence of an acid. A classic example is the use of tin (Sn) or iron (Fe) in hydrochloric acid (HCl). While effective, these methods often require a subsequent basic workup to neutralize the acid and liberate the free amine. Other reagents, such as sodium hydrosulfite, can also be used for this reduction.
Table 1: Plausible Conditions for the Reduction of the Nitro Group
| Reagent/Catalyst | Solvent | Temperature | Product |
| H₂, Pd/C | Ethanol or Methanol | Room Temperature | 2-Iodo-4-amino-1-(trifluoromethyl)benzene |
| Fe, HCl | Ethanol/Water | Reflux | 2-Iodo-4-amino-1-(trifluoromethyl)benzene |
| SnCl₂·2H₂O | Ethanol | Reflux | 2-Iodo-4-amino-1-(trifluoromethyl)benzene |
Note: This table is based on general methods for nitro group reduction and not on specific documented reactions for this compound.
Denitration, the complete removal of the nitro group, is a less common transformation but can be achieved under specific conditions, often involving diazotization of the corresponding amine followed by reduction.
Post-Coupling Functional Group Interconversions
The iodo group of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly increasing the molecular complexity. Following these coupling reactions, the other functional groups on the newly formed biaryl or substituted benzene (B151609) can be further manipulated.
For instance, after a Suzuki coupling to form a biaryl compound, the nitro group can be reduced to an amine, as discussed in the previous section. This resulting amino-biaryl derivative can then undergo a variety of subsequent reactions, such as diazotization followed by substitution, acylation, or alkylation, to introduce further diversity.
A specific example from the literature, while not on the target molecule itself, illustrates this principle. The Sonogashira cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) has been shown to proceed smoothly to yield the corresponding diphenylacetylene (B1204595) derivative. In a similar vein, one could anticipate that this compound would undergo analogous coupling reactions. The products of these reactions would be amenable to further functional group interconversions.
Table 2: Potential Post-Coupling Functional Group Interconversions
| Initial Coupling Product | Reagent(s) | Transformation | Final Product |
| Biaryl derivative | 1. H₂, Pd/C 2. NaNO₂, HCl 3. CuCN | Reduction of NO₂, Diazotization, Sandmeyer reaction | Cyanobiaryl derivative |
| Stilbene derivative (from Heck) | 1. Fe, HCl 2. Ac₂O, Pyridine | Reduction of NO₂, Acetylation | Acetamidostilbene derivative |
| Diphenylacetylene derivative (from Sonogashira) | 1. SnCl₂, HCl 2. (Boc)₂O, Et₃N | Reduction of NO₂, Boc-protection | Boc-protected aminodiphenylacetylene |
Note: This table presents hypothetical transformations based on established organic synthesis methodologies, as direct literature examples for derivatives of this compound are scarce.
Introduction of Additional Functionalities
The introduction of new functional groups onto the this compound ring system can be challenging due to the highly deactivated nature of the ring. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups make electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, difficult to achieve. These reactions typically require harsh conditions and may lead to a mixture of products or no reaction at all.
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the positions ortho and para to the nitro group are activated towards nucleophilic attack. The iodine atom is situated at one of these activated positions (ortho to the nitro group). This suggests that the iodo group could potentially be displaced by a strong nucleophile. However, iodine is generally not a good leaving group in SNAr reactions compared to fluorine or chlorine. Despite this, under forcing conditions, it might be possible to displace the iodo group with nucleophiles such as alkoxides, thiolates, or amines.
Detailed research findings specifically documenting the introduction of additional functionalities to this compound are limited in the available scientific literature.
Stereoselective and Stereospecific Transformations
Stereoselective and stereospecific transformations are crucial in modern organic synthesis, particularly for the preparation of chiral molecules. The starting material, this compound, is achiral. Therefore, any stereoselective transformation would involve the introduction of a new chiral center or a chiral axis into a derivative of this molecule.
While direct stereoselective reactions on this compound itself are not applicable, its derivatives can be subjected to such transformations. A notable example is the asymmetric oxidation of sulfides to chiral sulfoxides. For instance, a derivative of the target molecule, 2-nitro-4-(trifluoromethyl)benzenethiol, can be prepared and subsequently reacted with various alkyl halides to form a range of sulfides. These prochiral sulfides can then be oxidized using a chiral oxidizing agent or a catalyst to produce enantiomerically enriched sulfoxides.
One study has reported an efficient one-pot synthesis of 2-nitro-4-(trifluoromethyl)benzene containing sulfides starting from the corresponding disulfide. These sulfides were then subjected to asymmetric oxidation using a modified Sharpless method, yielding enantiomerically enriched sulfoxides with up to 78% enantiomeric excess. lookchem.com
Table 3: Example of Stereoselective Transformation of a Derivative
| Substrate | Chiral Reagent/Catalyst | Reaction Type | Product | Enantiomeric Excess (ee) |
| 2-Nitro-4-(trifluoromethyl)phenyl sulfide | Modified Sharpless Reagent | Asymmetric Oxidation | Chiral 2-Nitro-4-(trifluoromethyl)phenyl sulfoxide | Up to 78% |
Data sourced from a study on the asymmetric oxidation of related sulfides. lookchem.com
This example demonstrates that while the parent compound is achiral, it serves as a valuable precursor for the synthesis of chiral molecules through stereoselective reactions on its derivatives. Further research may uncover other stereoselective transformations involving different functional groups introduced onto the this compound scaffold.
Theoretical and Computational Studies on 2 Iodo 4 Nitro 1 Trifluoromethyl Benzene
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly lowers the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, MEP analysis would reveal electron-rich (negative potential) regions, likely concentrated around the oxygen atoms of the nitro group, and electron-poor (positive potential) regions on the aromatic ring, particularly at the carbons bearing the iodo and trifluoromethyl groups. These positive potential sites are indicative of the most probable locations for nucleophilic attack.
Interactive Data Table: Calculated Electronic Properties of Substituted Nitrobenzenes (Note: Values are illustrative based on typical DFT calculations for similar compounds, as specific data for this compound is not available in the cited literature.)
| Descriptor | Predicted Value | Significance |
| HOMO Energy | ~ -9.9 eV | Electron-donating capability |
| LUMO Energy | ~ 1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 11.1 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Molecular polarity |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By calculating the potential energy surface, chemists can map out the energetic landscape of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
A primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces the iodine atom or, less commonly, the nitro group. Computational models, often using DFT methods, can calculate the activation energy barriers for these substitutions. The reaction typically proceeds via a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex. However, some SNAr reactions can also occur through a concerted mechanism with a single transition state.
Locating the transition state geometry is a key objective of these calculations. The transition state represents the highest energy point along the reaction coordinate and its structure provides vital clues about the reaction mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) allows for the theoretical prediction of reaction rates. For this compound, models would likely show that the strong electron-withdrawing groups (-NO₂ and -CF₃) stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy and facilitating the SNAr reaction.
Spectroscopic Parameter Prediction and Validation
Theoretical calculations are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the structural assignment of the molecule.
NMR Spectroscopy: DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the carbon atoms attached to the electron-withdrawing nitro, trifluoromethyl, and iodo groups would be expected to have significantly downfield ¹³C chemical shifts. Comparing these calculated spectra with experimentally recorded ones is a powerful method for structure confirmation.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. The predicted spectrum for this compound would show characteristic stretching frequencies for the N-O bonds of the nitro group (typically in the 1510-1600 cm⁻¹ and 1325-1385 cm⁻¹ regions), C-F stretching modes for the trifluoromethyl group, and various C-C and C-H vibrations of the aromatic ring. Potential Energy Distribution (PED) analysis can be used to provide a detailed assignment of each calculated vibrational mode.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to a molecule's UV-Vis spectrum. For nitroaromatic compounds, characteristic transitions involve the promotion of electrons from orbitals on the benzene (B151609) ring to orbitals associated with the nitro group. The calculated absorption maxima (λ_max) can be compared to experimental spectra to understand the electronic structure and transitions.
Interactive Data Table: Predicted Spectroscopic Data (Note: These are representative values based on calculations for analogous compounds. Specific experimental or calculated data for the title compound is not available in the cited literature.)
| Spectroscopy | Parameter | Predicted Value/Region |
| ¹³C NMR | Chemical Shift (C-I) | ~104 ppm |
| ¹³C NMR | Chemical Shift (C-NO₂) | ~148 ppm |
| IR | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |
| IR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ |
| IR | C-F Stretches | 1100-1200 cm⁻¹ |
| UV-Vis | λ_max | ~300 nm |
Synthetic Utility As a Key Building Block in Complex Organic Molecule Assembly
Precursor in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, is a cornerstone of medicinal chemistry and materials science. 2-Iodo-4-nitro-1-(trifluoromethyl)benzene serves as an excellent starting material for the construction of various nitrogen-containing heterocycles. The presence of the nitro group, which can be readily reduced to an amino group, and the iodo group, which can participate in cyclization reactions, provides a facile entry into these important molecular frameworks.
For instance, the synthesis of benzimidazoles, a class of heterocycles with a wide range of biological activities, can be achieved using this building block. A common strategy involves the reduction of the nitro group to an aniline, followed by condensation with a carboxylic acid or its derivative. The trifluoromethyl group and the remaining halogen can be retained or further functionalized to modulate the properties of the final benzimidazole product.
Role in the Construction of Functionalized Aromatic Scaffolds
The construction of highly substituted and functionalized aromatic scaffolds is a central theme in modern organic synthesis. This compound is particularly well-suited for this purpose due to the presence of the iodo group, which is a prime participant in a multitude of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Some of the key palladium-catalyzed reactions where this building block can be employed include:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Heck Reaction: Reaction with alkenes to form substituted alkenes.
The trifluoromethyl and nitro groups on the aromatic ring can influence the reactivity of the iodo group in these coupling reactions and can be carried through the synthetic sequence to be present in the final functionalized aromatic product. This allows for the precise installation of desired functionalities and the creation of complex aromatic architectures.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Scaffold |
| Suzuki Coupling | Arylboronic acid | C-C | 4-Nitro-3-(trifluoromethyl)biphenyl |
| Sonogashira Coupling | Phenylacetylene (B144264) | C-C (sp) | 1-(4-Nitro-3-(trifluoromethyl)phenyl)-2-phenylethyne |
| Buchwald-Hartwig Amination | Aniline | C-N | N-(4-Nitro-3-(trifluoromethyl)phenyl)aniline |
| Heck Reaction | Styrene | C-C (sp2) | 1-Nitro-4-styryl-2-(trifluoromethyl)benzene |
Integration into Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The functional handles on this compound make it a suitable component for certain MCRs.
For example, after reduction of the nitro group to an amine, the resulting 2-iodo-4-(trifluoromethyl)aniline could potentially be used in isocyanide-based MCRs like the Ugi or Passerini reactions. In a Ugi four-component reaction, this aniline derivative could be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide product. The iodo and trifluoromethyl groups would be incorporated into the final structure, providing points for further diversification.
Contribution to Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the creation of collections of structurally diverse small molecules. nih.govmskcc.orgcam.ac.uk These molecular libraries are then screened for biological activity, leading to the discovery of new therapeutic agents and chemical probes. The unique combination of reactive sites on this compound makes it an excellent building block for DOS.
Starting from this single precursor, a multitude of distinct molecular scaffolds can be accessed. For example, the iodo group can be used as a branching point for various cross-coupling reactions, leading to a wide array of substituted aromatic compounds. Subsequently, the nitro group can be transformed into a variety of other functional groups (e.g., amine, azo, azoxy), each opening up new avenues for chemical elaboration. This ability to generate significant molecular diversity from a common starting material is a hallmark of a valuable building block in diversity-oriented synthesis. cam.ac.ukbroadinstitute.org
Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of 2 Iodo 4 Nitro 1 Trifluoromethyl Benzene and Its Transformations
High-Resolution Mass Spectrometry for Reaction Monitoring
High-resolution mass spectrometry (HRMS) is an indispensable tool for the real-time monitoring of chemical reactions involving 2-iodo-4-nitro-1-(trifluoromethyl)benzene. Techniques such as Parallel Reaction Monitoring (PRM) offer high selectivity and sensitivity, enabling the precise tracking of reactants, intermediates, and products. eurjchem.com In a typical scenario, such as a nucleophilic aromatic substitution (SNAr) reaction where the iodine atom is displaced, HRMS can monitor the depletion of the starting material and the formation of the product by tracking their exact masses with high accuracy.
The high resolution of instruments like the Orbitrap allows for the differentiation of species with very similar mass-to-charge ratios, which is critical in complex reaction mixtures. researchgate.net For instance, in a Suzuki coupling reaction, HRMS can distinguish between the starting iodo-compound, the desired biaryl product, and potential homo-coupled side products, all of which may have closely related masses. This level of detail provides invaluable kinetic data and insights into reaction pathways.
Table 1: Hypothetical HRMS Data for a Suzuki Coupling Reaction of this compound
| Compound Name | Chemical Formula | Exact Mass (m/z) | Observed Ion (e.g., [M+H]+) |
| This compound | C7H3F3INO2 | 332.9215 | 333.9288 |
| Phenylboronic acid | C6H7BO2 | 122.0536 | 123.0609 |
| 4-Nitro-2-(trifluoromethyl)-[1,1'-biphenyl] | C13H8F3NO2 | 283.0507 | 284.0580 |
This table is illustrative and assumes a Suzuki coupling with phenylboronic acid. The exact masses are calculated based on the most abundant isotopes.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Multi-nuclear NMR spectroscopy is a powerful technique for elucidating the mechanisms of reactions involving this compound. The presence of the trifluoromethyl group makes 19F NMR a particularly informative tool. The chemical shift of the 19F nucleus is highly sensitive to its electronic environment, providing a clear window into the transformation of the starting material into products. For example, in a Suzuki cross-coupling reaction of a similar compound, 1-bromo-4-(trifluoromethyl)benzene, the change in the 19F NMR signal can be used to monitor the reaction progress and determine the ratio of starting material to product over time. researchgate.net
Table 2: Representative 19F NMR Data for Monitoring a Suzuki Coupling Reaction
| Time (minutes) | Integration of Starting Material (this compound) | Integration of Product (4-Nitro-2-(trifluoromethyl)-[1,1'-biphenyl]) | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 30 | 0.75 | 0.25 | 25% |
| 60 | 0.52 | 0.48 | 48% |
| 120 | 0.21 | 0.79 | 79% |
| 240 | 0.05 | 0.95 | 95% |
This data is illustrative, based on the principles of reaction monitoring by NMR as described for analogous compounds. researchgate.net
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of crystalline solids. While obtaining a crystal structure of the starting material, this compound, is valuable, the real power of this technique lies in the characterization of its reaction products. For instance, the product of a Suzuki coupling, a 4-nitro-2-(trifluoromethyl)-biphenyl derivative, can be crystallized and its structure determined by X-ray diffraction.
Table 3: Representative Crystallographic Data for a Hypothetical Biaryl Derivative
| Parameter | Value |
| Chemical Formula | C13H8F3NO2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| β (°) | 98.54 |
| Volume (Å3) | 1254.3 |
| Z | 4 |
| R-factor | 0.045 |
This table presents hypothetical data for a biaryl derivative to illustrate the type of information obtained from an X-ray crystallographic study.
In Situ Spectroscopy for Real-Time Reaction Monitoring
In situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful tools for monitoring the progress of reactions involving this compound in real-time without the need for sample extraction. fu-berlin.deoxinst.com These methods provide continuous data on the concentration of reactants, intermediates, and products throughout the course of the reaction.
For example, in a reaction where the nitro group of this compound is reduced to an amine, in situ FT-IR spectroscopy could monitor the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the NO2 group (typically around 1530 and 1350 cm-1) and the appearance of the N-H stretching vibrations of the resulting amine (around 3300-3500 cm-1). Similarly, Raman spectroscopy can be used to track changes in vibrational modes, offering complementary information. This real-time data is crucial for understanding reaction kinetics, identifying the optimal reaction endpoint, and ensuring process safety and efficiency.
Table 4: Key Vibrational Frequencies for Monitoring a Reaction of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
| Nitro (NO2) | Asymmetric Stretch | ~1530 |
| Nitro (NO2) | Symmetric Stretch | ~1350 |
| Trifluoromethyl (CF3) | C-F Stretch | ~1100-1300 |
| C-I Stretch | ~500-600 | |
| Amine (NH2) - Product | N-H Stretch | ~3300-3500 |
This table provides representative vibrational frequencies that would be monitored to follow a transformation of the nitro group.
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Pathways
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, research is geared towards greener synthetic alternatives that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Green Chemistry Approaches: Traditional nitration and iodination reactions often involve harsh conditions and toxic reagents. Future pathways are likely to focus on catalysis-driven processes that can proceed under milder conditions. For instance, the use of solid acid catalysts or enzyme-mediated reactions could offer higher selectivity and reduce the generation of acidic waste streams.
Alternative Solvents: A significant area of development is the replacement of conventional organic solvents with more sustainable options. The use of water as a reaction medium, often facilitated by surfactants or phase-transfer catalysts, represents a key goal in making the synthesis of such compounds more environmentally friendly researchgate.net. Supercritical fluids like CO2 also present a viable alternative, offering advantages in product separation and solvent recycling.
Atom Economy: Novel synthetic routes are being designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This involves exploring convergent synthesis strategies where key fragments are built separately and then combined, rather than lengthy linear sequences.
Exploration of Unconventional Reactivity Patterns
While the primary reactivity of this compound is centered on the C-I bond, researchers are exploring the nuanced and unconventional reactivity enabled by the interplay of its functional groups.
Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a hypervalent state, transforming the molecule into a powerful reagent itself. For example, derivatives of similar iodoarenes have been used to create electrophilic trifluoromethylating agents beilstein-journals.org. Exploring the synthesis of hypervalent iodine species from this compound could unlock new pathways for transferring the trifluoromethyl group or other functionalities.
Photocatalysis and Radical Reactions: The electron-deficient nature of the aromatic ring makes it susceptible to radical reactions. Modern photocatalysis, using visible light to generate radical intermediates under mild conditions, opens up new avenues for C-H functionalization or novel coupling reactions that are not accessible through traditional thermal methods.
Transformations of the Nitro Group: Beyond simple reduction to an amine, the nitro group can participate in a range of transformations. Researchers are exploring catalytic methods for denitrative coupling reactions, where the nitro group acts as a leaving group, or its conversion into other functional groups like isocyanates or nitriles, thus expanding the synthetic utility of the molecule.
Integration with Flow Chemistry and Automated Synthesis
The integration of advanced engineering and automation is set to revolutionize the synthesis and application of specialty chemicals like this compound.
Flow Chemistry for Enhanced Safety and Efficiency: Continuous flow processing offers significant advantages over traditional batch synthesis. researchgate.net Many reactions, particularly highly exothermic ones like nitration, can be performed more safely and with greater control in microreactors. amt.uk The superior heat and mass transfer in flow systems can lead to higher yields, reduced reaction times, and improved product purity. researchgate.netillinois.edu This technology is particularly suitable for the multi-step synthesis of derivatives from this compound, allowing for the telescoping of reactions without isolating intermediates. amt.uk
Automated Synthesis Platforms: The rise of automated synthesis platforms enables high-throughput experimentation and rapid library synthesis. sigmaaldrich.comyoutube.comchemrxiv.org For a building block like this compound, these platforms can be used to quickly screen a wide range of reaction partners and catalysts for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). sigmaaldrich.com Robotic systems using pre-packaged reagent cartridges can perform entire reaction sequences and purifications automatically, dramatically accelerating the discovery of new molecules for pharmaceutical and materials science applications. synplechem.com
Interactive Table: Comparison of Batch vs. Flow Chemistry for Nitroaromatic Synthesis
| Feature | Traditional Batch Synthesis | Flow Chemistry |
| Heat Transfer | Poor, risk of thermal runaway | Excellent, high surface-area-to-volume ratio |
| Safety | Lower, especially with hazardous reagents | Higher, small reaction volumes minimize risk |
| Scalability | Difficult, often requires re-optimization | Straightforward, by running longer or in parallel |
| Process Control | Limited precision | Precise control over temperature, pressure, time |
| Reproducibility | Can be variable | High, due to consistent process parameters |
Advanced Catalyst Design for Selective Transformations
The development of highly efficient and selective catalysts is crucial for unlocking the full potential of this compound in complex syntheses. The primary target for catalytic transformation is the carbon-iodine bond, which is ideal for cross-coupling reactions.
Economical and Sustainable Catalysts: While palladium-based catalysts are highly effective for cross-coupling, their cost and toxicity are significant drawbacks. Research is focused on designing catalysts based on more abundant and less toxic metals like iron, copper, and nickel. For instance, iron-catalyzed enyne cross-coupling has been demonstrated as a cost-effective alternative to palladium-based methods. organic-chemistry.org Similarly, copper-catalyzed trifluoromethylation of aryl iodides provides a valuable precedent for transformations of this substrate. beilstein-journals.org
Ligand Design for Enhanced Performance: The performance of a metal catalyst is heavily influenced by the surrounding ligands. Advanced catalyst design involves creating ligands that can stabilize the active catalytic species, promote the desired reaction pathway, and suppress side reactions. For electron-poor substrates like this compound, ligands must be carefully chosen to facilitate the oxidative addition step, which can be challenging. Research into novel phosphine (B1218219), N-heterocyclic carbene (NHC), and pincer-type ligands aims to create catalysts that are more active, stable, and versatile.
Catalyst Systems for Aryl Iodide Transformations: Various catalytic systems have been developed that are effective for transformations of aryl iodides, including those bearing electron-withdrawing groups. These systems offer a blueprint for the types of reactions that this compound can undergo.
Interactive Table: Catalyst Systems for Transformations of Aryl Iodides
| Reaction Type | Catalyst System | Substrate Example | Reference |
| Trifluoromethylation | CuI / 2,2'-bipyridyl | p-Iodonitrobenzene | beilstein-journals.org |
| Cross-Coupling | Pd2(dba)3 / MeCgPPh | Heteroaryl Iodides | nih.gov |
| Enyne Cross-Coupling | FeCl3 / LiBr | Alkenyl Bromides | organic-chemistry.org |
| Fluoroalkylation | Copper Powder | 1-Iodo-4-nitrobenzene (B147127) | cas.cn |
Q & A
Q. Critical Conditions :
- Temperature control during nitration to avoid over-oxidation.
- Dry, inert atmospheres for iodination to prevent side reactions.
- Catalyst purity and stoichiometry for efficient trifluoromethylation.
What spectroscopic and crystallographic methods are used to characterize this compound?
Basic Research Question
- NMR Spectroscopy : ¹⁹F NMR identifies the trifluoromethyl group (δ ~ -60 ppm), while ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming regiochemistry and bond lengths .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 333.003 g/mol; observed: 333.001 g/mol) .
Q. Table 1: Key Physical Properties
| Property | Reported Value | Source |
|---|---|---|
| Molecular Weight | 333.003 g/mol | |
| Melting Point | 82°C (discrepancy noted) | |
| CAS Number | 194344-29-1 |
What safety protocols are essential for handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and respirators for aerosol protection.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal : Segregate halogenated waste for incineration by certified facilities .
Note : The compound may release toxic iodine or NOₓ fumes under decomposition; monitor thermal stability .
How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
Advanced Research Question
The -CF₃ group:
- Activates the Ring : Enhances electrophilicity at the iodine-substituted position, facilitating Suzuki-Miyaura or Ullmann couplings.
- Directs Reactivity : Meta-directing effects alter regioselectivity in substitution reactions.
- Stabilizes Intermediates : Electron withdrawal stabilizes transition states in palladium-catalyzed reactions, improving yields .
Methodological Insight : Optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃) in anhydrous DMF at 80°C .
Are there computational studies predicting the compound’s molecular interactions or stability?
Advanced Research Question
- DFT Calculations : Predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic attack sites at the iodine position .
- Molecular Docking : Studies suggest potential binding to aromatic hydrocarbon receptors (e.g., AhR) due to planar geometry .
Tools : Gaussian 16 for DFT; AutoDock Vina for docking simulations .
How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
Advanced Research Question
- Reproducibility : Validate purity via HPLC (≥95%) and DSC for melting point analysis.
- Crystal Polymorphism : Test recrystallization solvents (e.g., EtOH vs. hexane) to identify polymorphic forms .
- Literature Cross-Reference : Compare data from peer-reviewed sources (e.g., PubChem, CAS) over vendor catalogs .
Example : reports mp 82°C, while other sources lack data. Re-measurement under standardized conditions is advised.
What are the potential applications in materials science or medicinal chemistry?
Advanced Research Question
Q. Table 2: Research Applications
| Application | Methodology | Reference |
|---|---|---|
| Radio-labeling | Isotopic exchange with ¹²⁵I | |
| OLED Precursor | Suzuki coupling with thiophene units |
How does the compound’s stability vary under acidic, basic, or photolytic conditions?
Advanced Research Question
- Acidic Conditions : Nitro group resists hydrolysis, but CF₃ may detach under strong H₂SO₄.
- Basic Conditions : Iodine substitution susceptible to nucleophilic displacement (e.g., OH⁻ attack).
- Photolysis : UV exposure degrades the nitro group, forming nitroso derivatives; store in amber vials .
Experimental Design : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
